Cas no 2034385-68-5 (1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one)

1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is a structurally distinct heterocyclic compound featuring a pyridinone core substituted with a picolinoylazetidine moiety. Its unique molecular architecture, combining a pyridin-2(1H)-one scaffold with an azetidine linker and picolinamide group, suggests potential utility in medicinal chemistry and drug discovery. The compound's design may offer advantages such as enhanced binding affinity or selectivity due to the constrained azetidine ring and the electron-rich pyridine carbonyl. Its physicochemical properties, including moderate polarity and hydrogen-bonding capacity, could improve solubility and bioavailability. This structure may serve as a versatile intermediate for further derivatization or as a pharmacophore in targeting specific biological pathways. Further investigation is warranted to explore its full potential.
1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one structure
2034385-68-5 structure
商品名:1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one
CAS番号:2034385-68-5
MF:C16H17N3O3
メガワット:299.324483633041
CID:5376169
PubChem ID:86265534

1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 2034385-68-5
    • 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one
    • 1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
    • AKOS025317110
    • F6473-6512
    • 1,6-dimethyl-4-[1-(pyridine-2-carbonyl)azetidin-3-yl]oxypyridin-2-one
    • インチ: 1S/C16H17N3O3/c1-11-7-12(8-15(20)18(11)2)22-13-9-19(10-13)16(21)14-5-3-4-6-17-14/h3-8,13H,9-10H2,1-2H3
    • InChIKey: PZPCYJLTTGUCCN-UHFFFAOYSA-N
    • ほほえんだ: O(C1=CC(N(C)C(C)=C1)=O)C1CN(C(C2C=CC=CN=2)=O)C1

計算された属性

  • せいみつぶんしりょう: 299.12699141g/mol
  • どういたいしつりょう: 299.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 535
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 62.7Ų

1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6473-6512-3mg
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
3mg
$94.5 2023-04-25
Life Chemicals
F6473-6512-10mg
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
10mg
$118.5 2023-04-25
Life Chemicals
F6473-6512-15mg
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
15mg
$133.5 2023-04-25
Life Chemicals
F6473-6512-25mg
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
25mg
$163.5 2023-04-25
Life Chemicals
F6473-6512-4mg
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
4mg
$99.0 2023-04-25
Life Chemicals
F6473-6512-2μmol
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
2μl
$85.5 2023-04-25
Life Chemicals
F6473-6512-20mg
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
20mg
$148.5 2023-04-25
Life Chemicals
F6473-6512-5μmol
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
5μl
$94.5 2023-04-25
Life Chemicals
F6473-6512-20μmol
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
20μl
$118.5 2023-04-25
Life Chemicals
F6473-6512-10μmol
1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one
2034385-68-5 90%+
10μl
$103.5 2023-04-25

1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one 関連文献

1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-oneに関する追加情報

Chemical Profile of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one (CAS No. 2034385-68-5)

1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one, identified by its CAS number 2034385-68-5, is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic derivatives characterized by the presence of multiple functional groups, including pyridine, azetidine, and ester moieties, which contribute to its versatile reactivity and interaction with biological targets.

The molecular structure of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one incorporates a pyridinone core substituted with a picolinoylazetidinyl group at the 4-position. This arrangement creates a rigid scaffold that may enhance binding affinity to specific enzymes or receptors. The picolinoyl moiety, derived from picolinic acid, is known for its ability to form hydrogen bonds and coordinate with metal ions, which could be exploited for designing metalloprotein inhibitors. Meanwhile, the azetidine ring introduces conformational flexibility, allowing the compound to adopt multiple binding orientations and potentially improving pharmacokinetic properties.

Recent advancements in medicinal chemistry have highlighted the importance of incorporating azetidine rings into drug candidates due to their ability to mimic natural amino acid structures, thereby increasing solubility and reducing metabolic clearance. In the case of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one, the presence of this ring system alongside the pyridine and ester functionalities suggests potential applications in modulating enzyme activity or receptor interactions. For instance, such a structure might be designed to target kinases or phosphodiesterases, which are critical in cellular signaling pathways associated with inflammation, cancer, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of dimethyl substituents on the pyridine ring and the picolinoylazetidinyl oxygenated side chain creates a multifaceted pharmacophore. This design allows for selective interactions with biological targets while minimizing off-target effects. Studies have shown that similar heterocyclic compounds can exhibit potent inhibitory activity against various therapeutic targets. For example, derivatives featuring azetidine rings have been investigated for their role in inhibiting bacterial biofilm formation by disrupting essential bacterial communication pathways.

The synthetic route to 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key steps include nucleophilic substitution reactions to introduce the azetidine moiety followed by esterification to attach the picolinoyl group. The use of advanced catalytic systems has improved the efficiency of these transformations, making it feasible to produce larger quantities for preclinical studies. Additionally, modern spectroscopic techniques such as NMR and mass spectrometry play a crucial role in confirming the structural integrity of the compound at each synthetic stage.

In terms of biological evaluation, preliminary studies on 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one have demonstrated promising activity in vitro. The compound has shown inhibitory effects against certain enzymes implicated in metabolic disorders by competing with natural substrates for active site binding. Furthermore, its ability to cross cell membranes due to its lipophilic nature suggests potential for oral administration. These findings align with current trends in drug development, where orally bioavailable small molecules are preferred due to their ease of administration and improved patient compliance.

The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify key interactions between 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one and target proteins. These simulations help guide medicinal chemists in modifying specific functional groups to enhance potency while reducing toxicity. For instance, virtual screening has identified analogs with improved selectivity against off-target enzymes by fine-tuning steric hindrance around critical binding pockets.

As research progresses, the applications of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one may expand beyond traditional therapeutic areas. Its unique structural motifs make it an attractive candidate for developing novel agrochemicals or environmental pollutants by targeting specific enzymatic pathways in pests or microorganisms. Additionally, its stability under various conditions suggests potential use in industrial applications where chemical robustness is essential.

The future direction of studies on this compound will likely involve exploring its mechanism of action in vivo through preclinical animal models. Understanding how it interacts with biological systems at a molecular level will provide insights into its therapeutic potential and limitations. Collaborative efforts between synthetic chemists and biologists will be crucial in unraveling these complexities and translating laboratory findings into clinical applications.

In conclusion,1,6-dimethyl-4-((1-picolinoylazetidin-3-yloxy)pyridinepin-(2H)-one (CAS No. 2034385685) represents a promising chemical entity with diverse biological activities and synthetic versatility. Its unique structural features position it as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs across multiple disease areas. Continued research into this compound will likely yield novel insights into molecular interactions and pave the way for innovative therapeutic strategies.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd